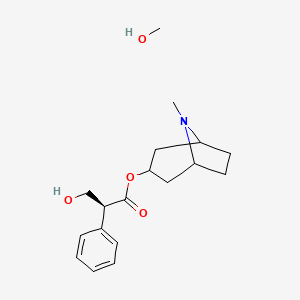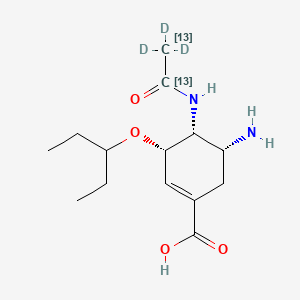![molecular formula C7H6N2O3 B13846621 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another approach involves modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups, typically using nitric acid.
Bromination: Addition of bromine atoms, often using bromine or N-bromosuccinimide.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Nitration: Nitric acid, sulfuric acid.
Bromination: Bromine, N-bromosuccinimide.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include nitrated, brominated, and substituted derivatives of this compound, which can be further utilized in various applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its analgesic and sedative effects are believed to be related to its interaction with specific receptors in the nervous system .
Comparison with Similar Compounds
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Similar structure but different substitution patterns and biological activities.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Studied for its analgesic and sedative properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate |
InChI |
InChI=1S/C7H4N2O2.H2O/c10-6-4-1-2-8-3-5(4)9-7(6)11;/h1-3H,(H,9,10,11);1H2 |
InChI Key |
UYYQMBYHFUDOFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C(=O)N2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


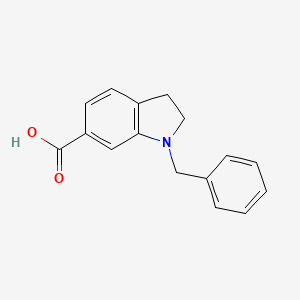

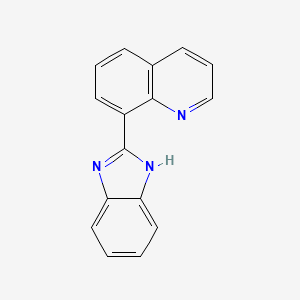
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
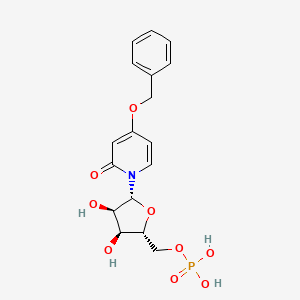
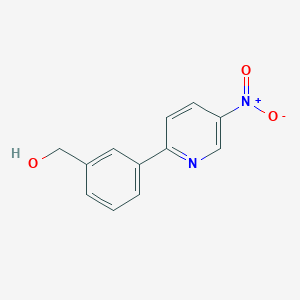
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
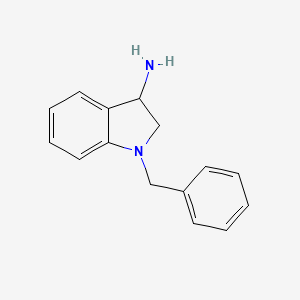
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
